![molecular formula C19H21ClO2 B12625486 2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one CAS No. 918873-89-9](/img/structure/B12625486.png)
2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[1-(4-clorofenil)ciclopropil]-2-oxoetil}ciclooct-2-en-1-ona es un compuesto orgánico complejo con una estructura única que incluye un grupo ciclopropilo, un grupo clorofenilo y un anillo ciclooctenona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{2-[1-(4-clorofenil)ciclopropil]-2-oxoetil}ciclooct-2-en-1-ona normalmente implica múltiples pasos. Un método común comienza con la reacción del α-alcoxi p-clorobencilfosfonato con ciclopropil metil cetona. Esta reacción se lleva a cabo en condiciones de Horner-Wadsworth-Emmons, que implican el uso de una base y un solvente orgánico . El derivado resultante se hidroliza luego en condiciones ácidas para producir el compuesto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero está optimizada para el desarrollo a gran escala. El proceso está diseñado para ser económicamente viable, seguro y eficiente, lo que lo hace adecuado para la producción en masa .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{2-[1-(4-clorofenil)ciclopropil]-2-oxoetil}ciclooct-2-en-1-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción normalmente implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción puede producir un alcohol .
Aplicaciones Científicas De Investigación
2-{2-[1-(4-clorofenil)ciclopropil]-2-oxoetil}ciclooct-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Industria: Se utiliza en la producción de varios productos químicos y como precursor en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción de 2-{2-[1-(4-clorofenil)ciclopropil]-2-oxoetil}ciclooct-2-en-1-ona implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, modulando así varios procesos biológicos. Los objetivos moleculares y vías exactos aún están bajo investigación, pero estudios preliminares sugieren su participación en la inhibición de la P-selectina, que juega un papel en la inflamación y la trombosis .
Comparación Con Compuestos Similares
Compuestos Similares
1-(4-clorofenil)-2-ciclopropil-1-propanona: Este compuesto comparte una estructura similar pero carece del anillo ciclooctenona.
2-[1-(4-clorofenil)ciclopropil]-3-hidroxi-8-(trifluorometil)quinolina-4-ácido carboxílico: Este compuesto tiene un grupo ciclopropilo y clorofenilo similar, pero difiere en su estructura general y grupos funcionales.
Singularidad
Lo que distingue a 2-{2-[1-(4-clorofenil)ciclopropil]-2-oxoetil}ciclooct-2-en-1-ona es su combinación única de grupos funcionales y anillos, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
918873-89-9 |
|---|---|
Fórmula molecular |
C19H21ClO2 |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
2-[2-[1-(4-chlorophenyl)cyclopropyl]-2-oxoethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C19H21ClO2/c20-16-9-7-15(8-10-16)19(11-12-19)18(22)13-14-5-3-1-2-4-6-17(14)21/h5,7-10H,1-4,6,11-13H2 |
Clave InChI |
MQBPATIHNJLKOG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=C(C(=O)CC1)CC(=O)C2(CC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)
![2-[(3aR,6aS)-5'-chloro-5-[(4-fluorophenyl)methyl]-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12625414.png)
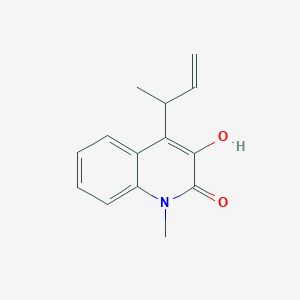
![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)
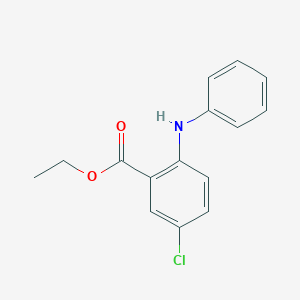
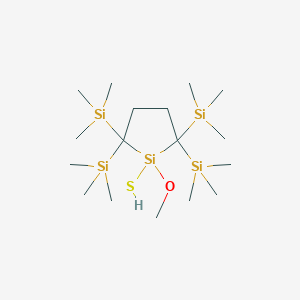

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
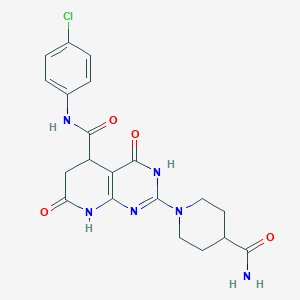

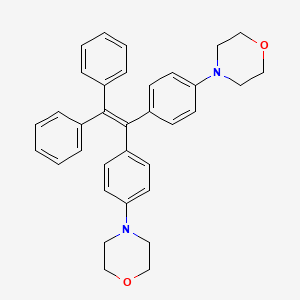
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
